molecular formula C8H9BrO2 B144562 2-Bromo-1,4-dimethoxybenzene CAS No. 25245-34-5

2-Bromo-1,4-dimethoxybenzene

Cat. No. B144562
CAS RN: 25245-34-5
M. Wt: 217.06 g/mol
InChI Key: DWCGNRKFLRLWCJ-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethoxybenzene is a brominated derivative of dimethoxybenzene, which is a compound with two methoxy groups attached to a benzene ring. This compound is of interest in organic chemistry due to its potential use as an intermediate in the synthesis of various chemical products.

Synthesis Analysis

The synthesis of brominated dimethoxybenzenes can be achieved through regioselective bromination reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions can yield different bromination products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, which can be further converted into sulfur-containing quinone derivatives . Additionally, the synthesis of various bromobenzene derivatives, including 2-bromoanisole, can be performed through selective bromination of aniline followed by subsequent reactions .

Molecular Structure Analysis

The molecular structure of brominated dimethoxybenzenes can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the single crystal X-ray structure of a bromination product, 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, has been presented, providing insights into the arrangement of substituents around the benzene ring .

Chemical Reactions Analysis

Brominated dimethoxybenzenes can undergo various chemical reactions, serving as precursors for more complex molecules. The facile oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS demonstrates the ability to fine-tune control over bromination and oxidation reactions . Moreover, the conversion of brominated intermediates into sulfur-functionalized benzoquinones highlights the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,4-dimethoxybenzene and related compounds can be inferred from their molecular structure and reactivity. For example, the presence of electron-donating methoxy groups and the electron-withdrawing bromine atom can influence the compound's reactivity in electrophilic aromatic substitution reactions. The steric effects of substituents can also affect the compound's physical properties, such as melting and boiling points.

Scientific Research Applications

Synthesis of Sulfur-functionalized Benzoquinones

2-Bromo-1,4-dimethoxybenzene has been utilized in the synthesis of sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of various bromination products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound was subsequently converted into new sulfur-functionalized quinones (Aitken et al., 2016).

Oxidation to Benzoquinones

Another application of 2-Bromo-1,4-dimethoxybenzene is in the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones. This process can be controlled to achieve either bromination or oxidative demethylation, or both, providing fine-tuned control over the reaction outcomes (Kim et al., 2001).

Synthesis of Deuterium Labeled Phenethylamine Derivatives

In the field of analytical chemistry, 2-Bromo-1,4-dimethoxybenzene has been used in the synthesis of deuterium-labeled phenethylamine derivatives. These derivatives are important for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, demonstrating the compound's utility in precise analytical methods (Xu & Chen, 2006).

PTP1B Inhibitory Activity

The compound has also been linked to the synthesis of molecules with potential therapeutic applications. For instance, 4,5-Bis(2-bromo-4,5-dihydroxy-benzyl)-1,2-benzenediol, derived from a reaction involving 2-Bromo-1,4-dimethoxybenzene, showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential in treating type 2 diabetes mellitus (Zhi-qiang, 2011).

Use in Redox Flow Batteries

In the field of energy storage, a highly soluble dimethoxybenzene derivative was synthesized for use as a redox shuttle in overcharge protection of secondary lithium batteries. This application is crucial in enhancing the safety and efficiency of lithium batteries, with 2-Bromo-1,4-dimethoxybenzene playing a key role in the development of these materials (Feng et al., 2007).

Safety And Hazards

When handling 2-Bromo-1,4-dimethoxybenzene, it is recommended to avoid all personal contact, including inhalation. Use in a well-ventilated area, avoid contact with moisture and incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .

properties

IUPAC Name

2-bromo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCGNRKFLRLWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067070
Record name Benzene, 2-bromo-1,4-dimethoxy-
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-dimethoxybenzene

CAS RN

25245-34-5
Record name 1-Bromo-2,5-dimethoxybenzene
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
MJ Manning, PW Raynolds… - Journal of the American …, 1976 - ACS Publications
2a b, mp 60-61 c, mp 63-64 2-bromo-l, 4-dimethoxybenzene (lc) undergo anodic oxidation in 1% methanolic potassium hydroxide at a platinum anode to afford 2b (83%) and 2c (75%), …
Number of citations: 65 pubs.acs.org
JE Meany, SP Kelley, RM Metzger… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C14H10Br2O4, the dihedral angle between the aromatic rings is 67.29 (19). Both methoxy-group C atoms lie close to the plane of their attached ring [deviations = …
Number of citations: 6 scripts.iucr.org
YX Han, MV Jovanovic, ER Biehl - The Journal of Organic …, 1985 - ACS Publications
Reaction of 2-bromo-1,4-dimethoxybenzene with various nucleophiles via aryne reaction Page 1 1334 J. Org. Chem. 1334-1337 Time (min) Figure 2. A plot of In [a/(a x)] for the reaction of …
Number of citations: 12 pubs.acs.org
P Pradeep - 2015 - wiredspace.wits.ac.za
The first two chapters of this thesis deals with the synthesis of 6H-benzo [d]-naphtho [1, 2-b] pyran-6-one motif found in gilvocarcin as well as related aromatic compounds containing the …
Number of citations: 1 wiredspace.wits.ac.za
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
A convenient route for cyanation and bromination of some electron-rich aromatics (anisole, 1,3-dimethoxybenzene, 1,4-dimethoxybenzene, 1,3,5-trimethoxybenzene and β-naphthol) by …
Number of citations: 4 icc.journals.pnu.ac.ir
JS Swenton, DK Jackson, MJ Manning… - Journal of the …, 1978 - ACS Publications
Anodic oxidation of 2-bromo-1, 4-dimethoxybenzene (6b) in 1-2% methanolic potassium hydroxide affords 1-bromo-3, 3, 6, 6-tetramethoxycyclohexa-l, 4-diene (8) in 70-80% yield. This …
Number of citations: 56 pubs.acs.org
MC Carreño, JLG Ruano, A Urbano - Tetrahedron letters, 1989 - Elsevier
Optically pure (S)-2-p-tolylsulfinyl-1,4-benzoquinone (5) is readily obtained by deketalization of the corresponding quinone bisketal 4, synthesized by Andersen's type synthesis on 2-…
Number of citations: 77 www.sciencedirect.com
Z Yao, W Tang, X Wang, C Wang, C Yang… - Journal of Power Sources, 2020 - Elsevier
The organic cathodes with high specific capacity are highly desirable to fabricate high-specific-energy-density organic Li-ion full cells. Herein, we initially propose the long-term plan for …
Number of citations: 26 www.sciencedirect.com
JM Sánchez-Calvo, GR Barbero… - Medicinal Chemistry …, 2016 - Springer
The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal and anticancer agents. A …
Number of citations: 95 link.springer.com
E Conchon, F Anizon, B Aboab, M Prudhomme - Synthesis, 2008 - thieme-connect.com
An investigation of the alkylation sites of 4, 7-dihydroxybenzo [a] pyrrolo [3, 4-c] carbazole-1, 3 (2H, 8H)-dione, as well as the site of reduction in the maleimide upper ring, was carried …
Number of citations: 11 www.thieme-connect.com

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